2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one
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Overview
Description
2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a thieno[3,2-d][1,3]oxazine core, which is a fused ring system containing sulfur, nitrogen, and oxygen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as cholesterol esterase (cease) and acetylcholinesterase (ache) . These enzymes play crucial roles in lipid metabolism and neurotransmission, respectively.
Mode of Action
It is suggested that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Given its potential inhibitory effects on cease and ache, it can be inferred that this compound may affect lipid metabolism and neurotransmission pathways .
Result of Action
Based on its potential inhibitory effects on cease and ache, it can be inferred that this compound may alter lipid metabolism and neurotransmission at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that quinazolinones, a class of compounds to which it belongs, are potent inhibitors of bacterial growth and have been used successfully in the treatment of tuberculosis and other infectious diseases .
Cellular Effects
Preliminary studies suggest that it may have antitumor activity, as it has shown significant effects against different cancer cell lines .
Molecular Mechanism
It has been suggested that it may inhibit Methionyl-tRNA Synthetase based on preliminary in-silico studies .
Dosage Effects in Animal Models
The effects of 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one at different dosages in animal models have not been extensively studied. It has been reported to show significant antitumor activity in Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and 3,4-dichlorobenzoyl chloride.
Formation of Intermediate: Anthranilic acid reacts with 3,4-dichlorobenzoyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the thieno[3,2-d][1,3]oxazine core.
Methylation: The final step involves the methylation of the thieno[3,2-d][1,3]oxazine core to introduce the 7-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one: Similar structure but lacks the thieno ring and methyl group.
7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one: Contains a chloro substituent instead of dichloro and lacks the thieno ring.
Uniqueness
2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to its thieno[3,2-d][1,3]oxazine core and the presence of both 2,4-dichlorophenyl and 7-methyl substituents. These structural features contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-7-methylthieno[3,2-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO2S/c1-6-5-19-11-10(6)16-12(18-13(11)17)8-3-2-7(14)4-9(8)15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUBAFUTXTNNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(OC2=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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